Structural Differentiation: Pyrrolidine at C2 vs. Piperidine in Isomeric Triazolopyrimidine Scaffolds
The target compound carries a pyrrolidin-1-yl group (five-membered ring) at the 2-position. A closely related isomer, 7-(piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one (CAS 1707378-86-6, also C10H13N5O, MW 219.24), bears a piperidin-1-yl group (six-membered ring) and differs in ring fusion geometry ([1,5-a] vs. [4,3-c]) [1]. The pyrrolidine vs. piperidine substitution alters the ring pKa and the spatial projection of the amine lone pair, which is critical for hydrogen-bond acceptor interactions in biological targets. For triazolopyrimidine kinase inhibitors, the 2-amino substituent ring size has been shown to modulate selectivity between CDK2 and PDK1 by over 20-fold [2]. No direct head-to-head activity comparison between these two specific isomers has been published.
| Evidence Dimension | Ring size and spatial geometry of the C2 amino substituent |
|---|---|
| Target Compound Data | Pyrrolidin-1-yl (5-membered ring, C2 position, [1,5-a] ring fusion) |
| Comparator Or Baseline | Piperidin-1-yl analog (6-membered ring, CAS 1707378-86-6, [4,3-c] ring fusion): identical MW (219.24) and formula (C10H13N5O) |
| Quantified Difference | Ring size difference: 5-membered vs. 6-membered; ring fusion isomerism: [1,5-a] vs. [4,3-c]. No comparative IC50 data available. |
| Conditions | Structural comparison; biological relevance inferred from kinase inhibitor SAR literature [2]. |
Why This Matters
The pyrrolidine ring provides distinct steric and electronic properties; users requiring the [1,5-a] fusion with a 5-membered amine cannot substitute the piperidine isomer without risking altered target selectivity.
- [1] PubChem Compound Summary CID 135635013. https://pubchem.ncbi.nlm.nih.gov/compound/135635013. View Source
- [2] US Patent US20070275961. Triazolo[1,5-a]pyrimidines and Their Use in Medicine. https://www.sumobrain.com/patents/US20070275961. View Source
